![molecular formula C12H21NO3 B235300 Tert-Butyl-3-Hydroxy-8-Azabicyclo[3.2.1]octan-8-carboxylat CAS No. 143557-91-9](/img/structure/B235300.png)
Tert-Butyl-3-Hydroxy-8-Azabicyclo[3.2.1]octan-8-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that features a tert-butyl ester group and a hydroxyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure of this compound includes a bicyclo[3.2.1]octane ring system, which is a common motif in many biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activity of tropane alkaloids.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
Target of Action
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including the nicotinic acetylcholine receptors .
Mode of Action
Tropane alkaloids typically bind to their target receptors, causing a change in the receptor’s conformation and altering its signaling activity .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 3-hydroxy-8-azabicyclo[32Factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of this compound .
Result of Action
Based on its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission .
Biochemische Analyse
Biochemical Properties
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tropane alkaloids, which are known for their biological activities . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical studies.
Cellular Effects
The effects of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, resulting in altered enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range produces optimal biological activity without causing toxicity.
Metabolic Pathways
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of tropane alkaloids . This modulation can lead to changes in metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in modulating cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-butyl ester group: This is usually done by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Ethers, esters.
Vergleich Mit ähnlichen Verbindungen
Tropinone: A precursor in the synthesis of tropane alkaloids.
Nortropinone: Another tropane alkaloid with similar biological activities.
8-propyl-8-azabicyclo[3.2.1]octan-3-ol: A structurally related compound with different substituents.
Uniqueness: Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
143557-91-9 |
|---|---|
Molekularformel |
C12H21NO3 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl (5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9?,10?/m0/s1 |
InChI-Schlüssel |
SEGZJJSZYOEABC-IDKOKCKLSA-N |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)O |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC1CC(C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)O |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
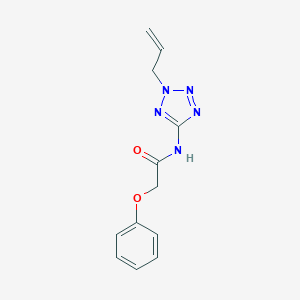
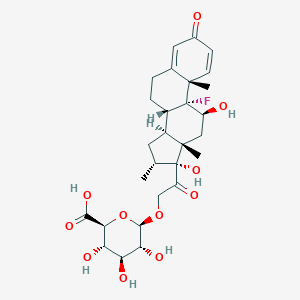
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
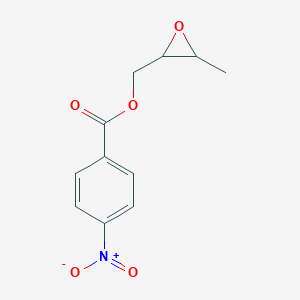
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
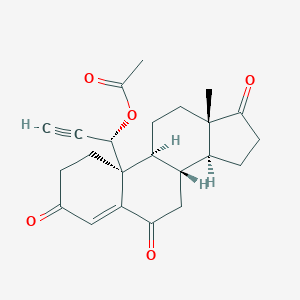
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)
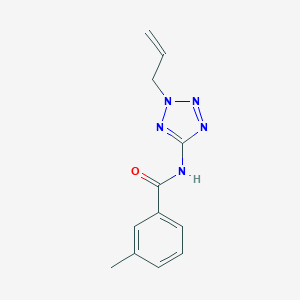
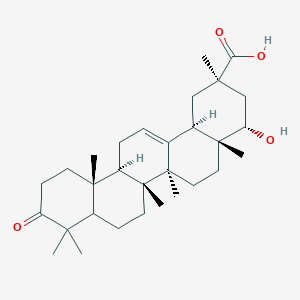
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)
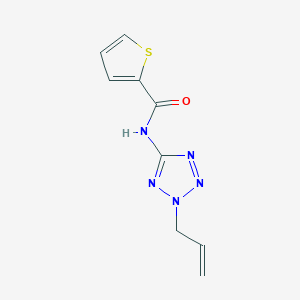
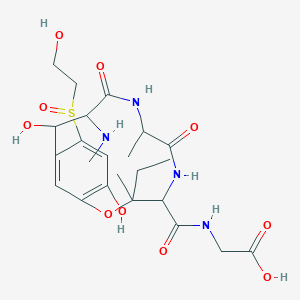
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
